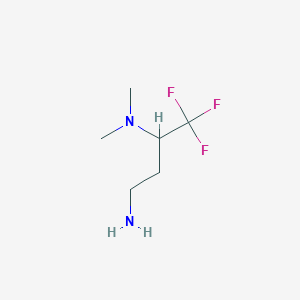
(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine” is a chemical compound with the CAS Number: 1157130-39-6. It has a molecular weight of 170.18 and its IUPAC name is 4,4,4-trifluoro-N~3~,N~3~-dimethyl-1,3-butanediamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13F3N2/c1-11(2)5(3-4-10)6(7,8)9/h5H,3-4,10H2,1-2H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Stereochemical Influences upon Anti-histaminic Activity : A study by Casy and Parulkar (1969) in the Canadian Journal of Chemistry investigated the anti-histaminic properties of certain isomers, including those related to 4-amino-1,1,1-trifluorobutan-2-yl dimethylamine. The research focused on understanding the structural influences upon activity in these compounds (Casy & Parulkar, 1969).
Protein-Protein Interaction Studies : In 2008, Loving and Imperiali published in the Journal of the American Chemical Society about a new unnatural amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), a derivative of 4-amino-1,1,1-trifluorobutan-2-yl dimethylamine. This compound was used for studying protein-protein interactions, demonstrating its utility in biochemical research (Loving & Imperiali, 2008).
Investigation in Central Nervous System : Braun et al. (1977) in the Journal of Medicinal Chemistry synthesized several iodine-131 labeled centrally acting drugs, including derivatives of 4-amino-1,1,1-trifluorobutan-2-yl dimethylamine. The study examined the body distribution of these compounds in rats, suggesting their potential application in neurology and brain imaging (Braun et al., 1977).
Thermodynamic and Photochemical Properties : Roque et al. (2003) in the Journal of the American Chemical Society studied the thermodynamic, kinetic, and photochemical properties of the 4'-dimethylaminoflavylium compound, which is closely related to 4-amino-1,1,1-trifluorobutan-2-yl dimethylamine. This research provided insights into the behavior of these compounds under different conditions, relevant for chemical and photochemical applications (Roque et al., 2003).
Chemical Synthesis and Analysis : In 1976, Chang, Creaser, and Bentley described the use of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a compound related to 4-amino-1,1,1-trifluorobutan-2-yl dimethylamine, in protein sequence analysis. This work, published in The Biochemical Journal, highlights the application of such compounds in biochemistry and molecular biology (Chang, Creaser, & Bentley, 1976).
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger”. It has hazard statements H226, H314, and H335, indicating that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-N,3-N-dimethylbutane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3N2/c1-11(2)5(3-4-10)6(7,8)9/h5H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKVYCMJGUOEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2744853.png)
![1-[4-[3-[2-(Hydroxymethyl)-5-methoxyphenyl]phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744855.png)
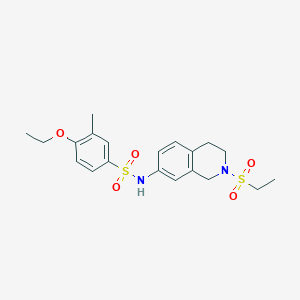
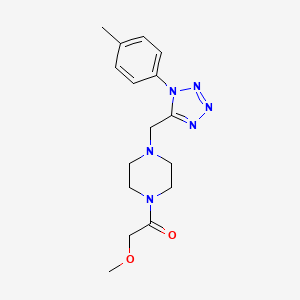
![3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2744858.png)
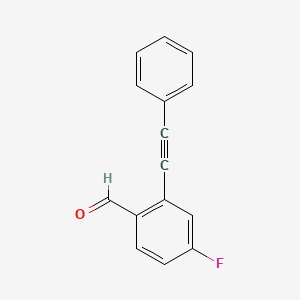
![2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2744860.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2744861.png)
![dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate](/img/structure/B2744863.png)
![4-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-](/img/structure/B2744868.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2744870.png)
![6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2744872.png)
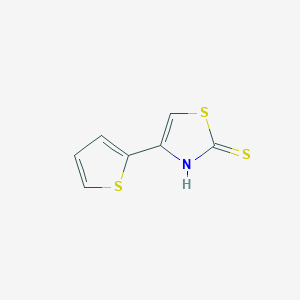
![2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2744874.png)